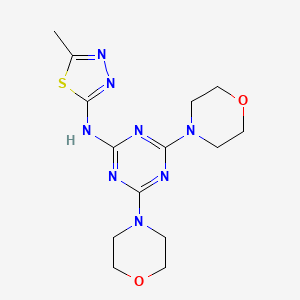![molecular formula C20H24N2O2 B11557729 4-(hexyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11557729.png)
4-(hexyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of benzohydrazide, characterized by the presence of a hexyloxy group and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation reaction between 4-(hexyloxy)benzohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or phenylmethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-(hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzohydrazide: Lacks the phenylmethylidene group, making it less complex.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a hexyloxy group.
Benzohydrazide: The parent compound without any substituents.
Uniqueness
4-(Hexyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to the presence of both the hexyloxy and phenylmethylidene groups. These substituents confer specific chemical and physical properties, such as increased hydrophobicity and potential for forming hydrogen bonds. This makes the compound particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-hexoxybenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-4-8-15-24-19-13-11-18(12-14-19)20(23)22-21-16-17-9-6-5-7-10-17/h5-7,9-14,16H,2-4,8,15H2,1H3,(H,22,23)/b21-16+ |
InChI Key |
LOWBXGHIFZHPER-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromo-4-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11557652.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol](/img/structure/B11557657.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11557658.png)
![N-(4-nitrophenyl)-6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11557662.png)
![2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11557663.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11557667.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11557668.png)
![2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11557670.png)

![[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B11557681.png)
![N-(2-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11557690.png)
![Methyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11557703.png)
![N-[(1E)-1-(4-fluorophenyl)-3-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11557706.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11557711.png)
